N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-methylthienyl group and an acetamide side chain linked to a 2,3-dimethylphenyl moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with bioactivity in medicinal chemistry. The compound’s molecular formula is C₁₇H₁₈N₄O₂S, with a molar mass of 342.4 g/mol (estimated from analogs in ). Its synthesis likely involves S-alkylation or condensation reactions, as seen in similar oxadiazole derivatives (e.g., ).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O4/c1-15-6-11-20-23(34)21(26-30-24(31-36-26)16-7-9-19(35-2)10-8-16)13-32(25(20)28-15)14-22(33)29-18-5-3-4-17(27)12-18/h3-13H,14H2,1-2H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCMSHQDAWEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its neuroprotective effects and inhibitory activity against cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Common Name : this compound
- CAS Number : 1029728-16-2
- Molecular Formula : C26H20ClN5O4
- Molecular Weight : 501.9 g/mol
Cholinesterase Inhibition
Cholinesterase inhibitors are essential in managing Alzheimer's disease by increasing acetylcholine levels in the brain. The compound has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).
In Vitro Studies :
Research indicates that compounds with a similar oxadiazole scaffold exhibit significant inhibition of cholinesterases. For instance, studies have shown that derivatives of 1,3,4-oxadiazole possess varying degrees of inhibitory activity against hAChE and hBChE. The structure–activity relationship (SAR) suggests that modifications to the phenyl ring can enhance or reduce inhibitory potency .
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| SD-6 | 0.907 ± 0.011 | Not reported |
| SD-1 | ≤1.0 | Good (≤1.5) |
| SD-10 | >5 | Poor (>3) |
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in various animal models. In particular, studies utilizing scopolamine-induced memory impairment models have demonstrated that compounds with similar scaffolds can ameliorate cognitive deficits .
Study 1: Cognitive Improvement in Animal Models
In a study assessing the cognitive effects of oxadiazole derivatives, it was found that certain compounds improved memory and learning capabilities in rats subjected to scopolamine-induced amnesia. The mechanism was attributed to enhanced cholinergic transmission due to the inhibition of cholinesterases .
Study 2: Structure–Activity Relationship Analysis
A comprehensive SAR analysis was conducted on a series of oxadiazole derivatives to determine their biological activity against cholinesterases. It was observed that substituents on the phenyl ring significantly influenced the inhibitory potency against hAChE and hBChE. Compounds with electron-withdrawing groups at specific positions exhibited better activity compared to those with electron-donating groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide ()
- Molecular Formula : C₉H₈ClN₃O₂S
- Molar Mass : 257.7 g/mol
- Key Differences : Replaces the 2,3-dimethylphenyl group with a chlorine atom.
- Predicted pKa = 9.82 suggests moderate solubility in physiological conditions .
N-(2,3-Dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide ()
- Molecular Formula : C₁₇H₁₆N₄O₂S
- Molar Mass : 340.4 g/mol
- Key Differences : Substitutes thienyl with pyridinyl and replaces the methylthienyl sulfur with a thioether (-S-) group.
- The thioether linkage may alter metabolic stability compared to the parent compound’s sulfanyl group .
Modifications to the Aromatic Acetamide Side Chain
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Molecular Formula : C₂₁H₂₁N₅O₂S
- Molar Mass : 407.5 g/mol
- Key Differences : Replaces 3-methylthienyl with an indolemethyl group and modifies the phenyl substituents (2,6-dimethyl vs. 2,3-dimethyl).
- UV spectroscopy studies indicate stability under stress conditions, suggesting robust physicochemical properties .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ()
- Molecular Formula : C₂₀H₁₇ClN₄O₂S
- Molar Mass : 428.5 g/mol
- Key Differences : Incorporates a chloro substituent on the phenyl ring.
- Impact : The electron-withdrawing chlorine atom may increase oxidative stability but reduce bioavailability due to higher polarity. Bioactivity assays show inhibitory effects on α-glucosidase and lipoxygenase, highlighting functional versatility .
Bioactivity and Pharmacological Profiles
Benzofuran–Oxadiazole Hybrids ()
- Example : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Key Differences : Benzofuran replaces thienyl, and chlorophenyl substitutes dimethylphenyl.
- However, the chlorine atom may introduce toxicity risks .
MMP-9 Inhibitors with Oxadiazole Cores ()
- Example : N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
- Key Differences : Incorporates a benzodioxole group and tetrahydronaphthalene substituent.
- Impact : These bulkier substituents improve MMP-9 inhibition (IC₅₀ ~ nM range) but may reduce blood-brain barrier penetration compared to the target compound’s compact structure .
Structural and Physicochemical Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
